molecular formula C17H34N3O7+ B8265981 Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium

Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium

Cat. No.: B8265981
M. Wt: 392.5 g/mol
InChI Key: LNQXIHSRGZRQJR-UHFFFAOYSA-N
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Description

Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium is a complex organic compound characterized by its extensive ethoxy chain and imino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the sequential addition of ethoxy groups and the incorporation of the imino functionality.

    Core Structure Formation: The initial step involves the reaction of 2-methylpropan-2-ol with an appropriate acyl chloride to form the ester linkage.

    Ethoxy Chain Extension: Subsequent steps involve the reaction of the ester with ethylene oxide under controlled conditions to extend the ethoxy chain.

    Imino Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imino derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its extensive ethoxy chain and imino groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry

Industrially, the compound is used in the formulation of specialty chemicals and materials, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium exerts its effects involves interactions with specific molecular targets. The imino groups can form hydrogen bonds with biological macromolecules, influencing their function and activity. The ethoxy chains provide hydrophilic properties, enhancing solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol derivatives: Similar in having extensive ethoxy chains but lack the imino functionality.

    Amino-terminated polyethers: Share the imino group but differ in the length and structure of the ethoxy chains.

Uniqueness

The uniqueness of Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium lies in its combination of long ethoxy chains and imino groups, providing a balance of hydrophilic and reactive properties that are advantageous in various applications.

This detailed overview highlights the significance and versatility of this compound in scientific research and industrial applications

Properties

IUPAC Name

imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N3O7/c1-17(2,3)27-16(21)4-6-22-8-10-24-12-14-26-15-13-25-11-9-23-7-5-19-20-18/h18H,4-15H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQXIHSRGZRQJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCN=[N+]=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N3O7+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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